Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a 5-amino group, a 2-bromophenyl substituent at position 1, and an ethyl ester at position 2. Pyrazole derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their structural tunability and bioactivity .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBMYSUAXQXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693327 | |
| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269294-14-5 | |
| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selection of 1,3-Diketone Precursors
Ethyl 3-oxobutanoate (ethyl acetoacetate) is a widely used 1,3-diketone precursor due to its commercial availability and reactivity. When reacted with (2-bromophenyl)hydrazine, it facilitates the formation of the pyrazole backbone. However, the methyl group of ethyl acetoacetate occupies position 5 in the resultant pyrazole, necessitating subsequent functionalization to introduce the amino group.
Reaction Conditions
-
Solvent: Ethanol or acetic acid
-
Temperature: Reflux (78–110°C)
-
Catalyst: None or acidic/basic conditions (e.g., HCl, NaOH)
| Precursor | Hydrazine Derivative | Product | Key Challenge |
|---|---|---|---|
| Ethyl 3-oxobutanoate | (2-Bromophenyl)hydrazine | Ethyl 5-methyl-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | Methyl → amino conversion |
Post-Cyclization Functionalization
Introducing the amino group at position 5 requires additional steps:
-
Nitration: Treating the methyl-substituted pyrazole with nitric acid introduces a nitro group at position 5.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amino group.
Optimization Notes
-
Nitration regioselectivity is influenced by electronic effects of the 2-bromophenyl and ester groups, favoring position 5.
-
Reduction under mild conditions (e.g., H₂ at 1 atm, 25°C) minimizes ester hydrolysis.
Beckmann Rearrangement of Oxime Intermediates
An alternative approach involves synthesizing a pyrazole-3-carboxylate with a ketone group at position 5, followed by oximation and Beckmann rearrangement to introduce the amino group.
Synthesis of 5-Ketopyrazole Intermediate
Ethyl 5-oxo-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate is prepared via cyclocondensation of ethyl 3-oxo-3-((2-bromophenyl)hydrazinyl)propanoate. This intermediate is synthesized by reacting (2-bromophenyl)hydrazine with ethyl 3-oxoglutarate under acidic conditions.
Reaction Scheme
-
Cyclocondensation:
-
Oximation:
-
Beckmann Rearrangement:
Key Data
-
Beckmann Rearrangement Yield: 50–65% (reported for analogous systems)
-
Side Reactions: Ester hydrolysis under strongly acidic conditions; mitigated by using concentrated H₂SO₄ at 0–5°C.
One-Pot Synthesis via α,β-Unsaturated Ketone Intermediates
Claisen-Schmidt condensation followed by cyclocondensation offers a streamlined pathway to the target compound.
Claisen-Schmidt Condensation
4-Bromoacetophenone reacts with ethyl 4-formylbenzoate in ethanolic NaOH to form an α,β-unsaturated ketone:
Cyclocondensation with Hydrazine
The α,β-unsaturated ketone undergoes cyclocondensation with (2-bromophenyl)hydrazine to yield the pyrazole core. Subsequent oxidation (e.g., with DDQ) introduces the amino group via a proposed radical mechanism.
Advantages
-
Eliminates nitration/reduction steps.
-
Higher functional group tolerance due to mild conditions.
Limitations
-
Requires precise stoichiometry to avoid polymerization of the α,β-unsaturated ketone.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Cyclocondensation + FG | 3 | 45–60 | Uses commercially available precursors | Multiple purification steps |
| Beckmann Rearrangement | 3 | 50–65 | High regioselectivity | Acid-sensitive substrates |
| One-Pot Synthesis | 2 | 55–70 | Streamlined process | Requires specialized intermediates |
Characterization and Quality Control
Synthetic batches of this compound require rigorous characterization:
-
IR Spectroscopy: N-H stretch (3300–3500 cm⁻¹), C=O ester (1700–1750 cm⁻¹).
-
NMR:
-
Elemental Analysis: C 46.47%, H 3.90%, N 13.55% (theoretical for C₁₂H₁₂BrN₃O₂).
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Solvent Recovery: Ethanol and acetic acid are recycled via distillation.
-
Catalyst Recycling: Pd-C from hydrogenation steps is reclaimed using filtration membranes.
-
Waste Management: Nitration byproducts (e.g., NOx) are neutralized with urea solutions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group enhances its binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with the target protein.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Br) correlate with lower yields due to reduced reactivity or side reactions .
- Steric hindrance (e.g., 2-bromophenyl) complicates esterification, necessitating optimized catalysts or temperatures .
Physicochemical Properties
Substituents critically influence solubility, melting points, and crystallinity:
- Lipophilicity: Bromine increases logP compared to methoxy or amino groups, affecting membrane permeability .
- Crystallinity: The 2-bromophenyl derivative may crystallize in non-centrosymmetric space groups (cf. ’s P1̄ group), impacting material properties .
Biological Activity
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1269294-14-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 310.15 g/mol. The compound features a pyrazole ring, which is known for conferring various biological activities. Its structure allows for potential interactions with multiple biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant growth inhibition across various cancer cell lines, with mechanisms likely involving the modulation of cell cycle progression and induction of apoptosis.
Table 1: Growth Inhibition in Cancer Cell Lines
| Cell Line | GI% (Growth Inhibition) |
|---|---|
| HOP-92 (Lung) | 71.8 |
| NCI-H460 (Lung) | 66.12 |
| ACHN (Renal) | 66.02 |
| RFX 393 (Renal) | 84.17 |
The compound's effectiveness was assessed using the Growth Inhibition percentage (GI%), indicating its potential as an anticancer agent .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. The IC50 values for CDK2 inhibition ranged from 0.09 to 1.58 µM, indicating potent activity .
Table 2: IC50 Values for Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Ethyl Pyrazole | CDK2 | 0.09 |
| Ethyl Pyrazole | TRKA | 0.23 |
These findings suggest that this compound could serve as a lead compound for developing dual inhibitors targeting both CDK2 and TRKA kinases.
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, which prevents them from proliferating further.
- Induction of Apoptosis : It promotes apoptotic pathways, leading to programmed cell death in cancerous cells.
In studies involving renal carcinoma cell lines, treated cells showed significant alterations in cell cycle distribution compared to controls, underscoring the compound's role in modulating cellular processes .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Anticancer Efficacy : A study demonstrated that compounds similar to this compound exhibited a mean growth inhibition of approximately 43.9% across various cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl moiety significantly affect the inhibitory potency against CDK2 and TRKA, suggesting avenues for further optimization .
- Biotransformation Studies : Research highlighted the importance of understanding biotransformation pathways to predict the metabolic fate and potential toxicity of pyrazole derivatives .
Q & A
Q. What are common synthetic routes for Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate?
The synthesis typically involves cyclocondensation reactions. For analogous pyrazole derivatives, ethyl 2-cyano-3-ethoxyacrylate is reacted with hydrazine derivatives under reflux in alcoholic media. For example, cyclocondensation with substituted phenylhydrazines at 80–100°C for 6–12 hours yields the pyrazole core. Subsequent bromination at the phenyl ring or functionalization of the amino group may be required. Reaction optimization includes controlling temperature, solvent polarity, and stoichiometry to achieve yields >70% .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~δ 165 ppm).
- IR : Peaks at ~3300 cm (N–H stretch) and ~1700 cm (C=O ester) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight. Single-crystal X-ray diffraction (using SHELX software for refinement) resolves absolute configuration if crystallized .
Q. What biological activities are associated with structurally similar pyrazole derivatives?
Analogous compounds exhibit:
- Anticancer activity : Induction of apoptosis via caspase-3 activation (IC values <10 µM in HeLa cells).
- Antimicrobial effects : MIC values of 8–16 µg/mL against Staphylococcus aureus.
- Anti-inflammatory action : COX-2 inhibition (IC ~1.5 µM). These activities are hypothesized to arise from the electron-withdrawing bromophenyl group enhancing target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Byproducts (e.g., regioisomers or dimerized products) are minimized via:
- Temperature control : Lowering reaction temperature to <80°C reduces side reactions.
- Catalyst use : Cu(I) catalysts (e.g., CuBr) enhance regioselectivity in bromophenyl substitution.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Kinetic monitoring via HPLC or TLC ensures reaction progression .
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- HOMO-LUMO gaps : A smaller gap (~3.5 eV) suggests higher reactivity, correlating with observed nucleophilic attack at the pyrazole C4 position.
- Molecular electrostatic potential (MEP) : Maps highlight electron-rich regions (amino group) as sites for electrophilic interactions.
- Docking studies : Simulated binding to COX-2 (PDB: 5KIR) predicts hydrogen bonds between the ester carbonyl and Arg120 .
Q. How can contradictory biological assay results be resolved?
Discrepancies (e.g., variable IC values across studies) are addressed by:
- Dose-response standardization : Using a 72-hour incubation period for cytotoxicity assays to ensure equilibrium.
- Metabolic stability testing : LC-MS quantification of intact compound in cell lysates rules out degradation artifacts.
- Structural analogs : Comparing with fluorophenyl or chlorophenyl derivatives isolates the bromine effect on activity .
Q. What crystallographic challenges arise in resolving its structure?
Challenges include:
- Disorder in the bromophenyl group : Mitigated by slow evaporation crystallization (e.g., ethyl acetate/hexane).
- Twinned crystals : SHELXL’s TWIN command refines data with a BASF parameter >0.3.
- Weak diffraction : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for low-quality crystals .
Methodological Guidance
Q. What protocols are recommended for evaluating its pharmacokinetic properties?
- Lipophilicity : LogP measured via shake-flask method (expected ~2.8 due to bromine’s hydrophobicity).
- Metabolic stability : Incubation with human liver microsomes (HLM) quantifies half-life (t) using LC-MS/MS.
- Plasma protein binding : Equilibrium dialysis (≥90% binding anticipated) .
Q. How to design SAR studies for this compound?
Focus on:
- Amino group modifications : Acylation or sulfonation to assess impact on solubility and target affinity.
- Bromophenyl substitution : Replace bromine with Cl, F, or CF to probe steric/electronic effects.
- Ester hydrolysis : Compare activity of the free carboxylic acid derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
